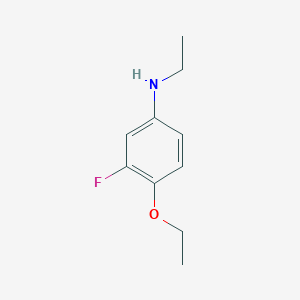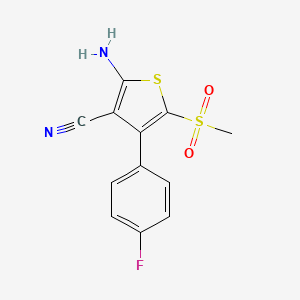
4-ethoxy-N-ethyl-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-éthoxy-N-éthyl-3-fluoroaniline: est un composé organique caractérisé par la présence de substituants éthoxy, éthyl et fluoro sur un cycle aniline
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 4-éthoxy-N-éthyl-3-fluoroaniline implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la nitration de la 4-éthoxyaniline pour introduire un groupe nitro, suivie d'une réduction pour former l'amine correspondante. L'étape de fluoration peut être réalisée à l'aide d'agents fluorants électrophile tels que le Selectfluor. Enfin, l'éthylation du groupe amine est réalisée à l'aide d'iodure d'éthyle dans des conditions basiques.
Méthodes de production industrielle
Dans un contexte industriel, la production de 4-éthoxy-N-éthyl-3-fluoroaniline peut impliquer des procédés en continu afin d'améliorer l'efficacité et le rendement. Des catalyseurs et des conditions de réaction optimisées sont utilisés pour garantir une sélectivité et une pureté élevées du produit final. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction est également courante pour maintenir une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
La 4-éthoxy-N-éthyl-3-fluoroaniline subit diverses réactions chimiques, notamment :
Oxydation: Ce composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir les groupes nitro en amines ou réduire d'autres groupes fonctionnels présents.
Substitution: Des réactions de substitution nucléophile peuvent se produire aux positions fluoro ou éthoxy, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) avec un catalyseur de palladium sont fréquemment utilisés.
Substitution: Des nucléophiles comme le méthylate de sodium (NaOCH₃) ou l'éthylate de sodium (NaOEt) peuvent être utilisés dans des conditions basiques.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction produit généralement des amines. Les réactions de substitution peuvent entraîner une variété de dérivés d'aniline substitués.
Applications de la recherche scientifique
Chimie
En chimie, la 4-éthoxy-N-éthyl-3-fluoroaniline est utilisée comme élément constitutif pour synthétiser des molécules plus complexes. Ses substituants uniques la rendent précieuse pour l'étude des mécanismes réactionnels et le développement de nouvelles méthodologies synthétiques.
Biologie
Dans la recherche biologique, ce composé peut être utilisé pour concevoir et synthétiser des produits pharmaceutiques potentiels. Ses caractéristiques structurelles permettent d'explorer les interactions avec les cibles biologiques, telles que les enzymes ou les récepteurs.
Médecine
En chimie médicinale, les dérivés de la 4-éthoxy-N-éthyl-3-fluoroaniline sont étudiés pour leurs propriétés thérapeutiques potentielles. Ces dérivés peuvent présenter une activité contre diverses maladies, y compris le cancer et les maladies infectieuses.
Industrie
Dans l'industrie, ce composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité. Sa réactivité et sa stabilité le rendent adapté à diverses applications dans la science des matériaux et la fabrication.
Mécanisme d'action
Le mécanisme par lequel la 4-éthoxy-N-éthyl-3-fluoroaniline exerce ses effets dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou l'ADN. Les groupes éthoxy, éthyl et fluoro peuvent influencer l'affinité de liaison et la spécificité du composé, affectant son activité biologique.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-ethoxy-N-ethyl-3-fluoroaniline is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to design and synthesize potential pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing.
Mécanisme D'action
The mechanism by which 4-ethoxy-N-ethyl-3-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxy, ethyl, and fluoro groups can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
4-éthoxy-3-fluoroaniline: Elle ne possède pas le groupe éthyl, ce qui peut affecter sa réactivité et ses applications.
N-éthyl-4-fluoroaniline: Elle ne possède pas le groupe éthoxy, ce qui peut influencer sa solubilité et son comportement chimique.
4-fluoroaniline: Elle ne possède ni le groupe éthoxy ni le groupe éthyl, ce qui la rend moins complexe et potentiellement moins polyvalente.
Unicité
La 4-éthoxy-N-éthyl-3-fluoroaniline est unique en raison de la combinaison de ses substituants, qui lui confèrent des propriétés chimiques et physiques distinctes. Cette unicité la rend précieuse pour des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
4-ethoxy-N-ethyl-3-fluoroaniline |
InChI |
InChI=1S/C10H14FNO/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7,12H,3-4H2,1-2H3 |
Clé InChI |
NVDCPTWYSHOIFD-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=C(C=C1)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)

